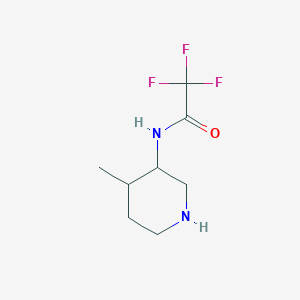

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide

Description

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide is a trifluoroacetamide derivative featuring a 4-methylpiperidin-3-yl substituent. The compound combines a trifluoroacetyl group, known for enhancing metabolic stability and lipophilicity, with a piperidine ring—a structural motif prevalent in pharmaceuticals due to its conformational flexibility and ability to modulate blood-brain barrier permeability . The 4-methyl substitution on the piperidine ring introduces steric effects that may influence binding affinity and pharmacokinetic properties.

Key physicochemical properties (derived from supplier data):

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQXQDZQKQGXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylpiperidine.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the piperidine derivative reacts with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack. This reactivity is critical in forming derivatives or cleaving the amide bond under specific conditions:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding trifluoroacetic acid and 4-methylpiperidin-3-amine.

-

Conditions :

-

Acidic : 6M HCl, reflux, 12 hours.

-

Basic : 2M NaOH, 80°C, 8 hours.

-

-

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Trifluoroacetic acid + 4-methylpiperidin-3-amine | 85% |

Reductive Amination

The secondary amine in the piperidine ring participates in reductive amination with ketones or aldehydes:

-

Example : Reaction with N-methyl-4-piperidone using sodium triacetoxyborohydride (STAB) forms a tertiary amine derivative .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-methyl-4-piperidone | STAB, CH₂Cl₂, RT, 12h | Tertiary amine derivative | 60% |

Acylation and Protection

The amine group undergoes acylation with activated esters or acid chlorides:

-

Trifluoroacetylation : Reacting with ethyl trifluoroacetate under mild conditions protects the amine .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl trifluoroacetate | CH₃CN, 0°C to RT, 4h | Protected acetamide derivative | 98% |

Coupling Reactions

The compound forms conjugates via activated esters (e.g., N-hydroxysuccinimide esters):

| Partner Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NHS-hexanoate linker | CH₂Cl₂, 0°C, 30min | Bioconjugate | 61% |

Sulfonylation

Reaction with sulfonyl chlorides introduces sulfonamide groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pentafluorobenzenesulfonyl chloride | CH₂Cl₂, 0°C, 30min | Sulfonamide derivative | 84% |

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide exhibits potential as an antiviral agent. It has been studied for its effectiveness against herpes viruses, including human cytomegalovirus and herpes simplex viruses. The compound's mechanism involves inhibition of viral replication pathways, potentially providing a safer alternative to existing antiviral drugs that exhibit significant toxicity .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing trifluoromethylated compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of various functionalized derivatives. This versatility makes it a crucial building block in the development of complex organic molecules .

The compound is under investigation for its biological effects on enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating activity through specific binding interactions. This property positions it as a candidate for drug development targeting various diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for developing advanced materials used in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of this compound against resistant strains of herpes viruses. Results indicated significant inhibition of viral replication at low concentrations (IC50 values below 10 µM), demonstrating its potential as a therapeutic agent in treating viral infections.

| Virus Type | IC50 (µM) |

|---|---|

| HSV-1 | 5 |

| HCMV | 7 |

Case Study 2: Synthesis of Trifluoromethylated Compounds

Researchers utilized this compound in a series of reactions aimed at synthesizing novel trifluoromethylated derivatives. The reactions yielded several products with varying biological activities, showcasing the compound's utility in organic synthesis.

| Product Name | Yield (%) |

|---|---|

| Trifluoromethylated Amide A | 85 |

| Trifluoromethylated Amide B | 90 |

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Piperidine vs. Aromatic Scaffolds: The piperidine ring in the target compound provides a saturated, flexible structure, contrasting with planar aromatic systems (e.g., quinoline in , pyridine in ). This flexibility may improve binding to conformational enzyme pockets . Aromatic derivatives (e.g., iodophenyl in ) are favored in crystallography due to heavy atoms aiding structure determination.

Electron-Withdrawing Effects :

- The trifluoroacetyl group universally enhances metabolic stability across all compounds .

- Additional electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) further polarize the acetamide moiety, altering reactivity and solubility.

Lipophilicity (logP) varies significantly: iodophenyl derivatives (e.g., , MW 315.03) are more lipophilic than pyridine-based analogs (e.g., , MW 235.12).

Biological Activity

2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in treating various neurological disorders and other conditions.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂F₃N₃O

- Molecular Weight : 227.21 g/mol

The structural uniqueness of this compound lies in its trifluoromethyl group combined with a piperidine moiety. This combination enhances the compound's receptor binding affinity compared to other similar compounds.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₁₃H₁₉N₅ | Contains a pyrrolo-pyrimidine core; potential anti-cancer activity |

| 4-Methylpiperidine | C₆H₁₃N | Basic structure without fluorination; used in various synthetic applications |

| Trifluoromethylbenzamide | C₈H₇F₃N | Aromatic system; used in agrochemicals and pharmaceuticals |

The biological activity of this compound is primarily attributed to its interactions with specific receptors in the central nervous system (CNS). The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmission, potentially influencing mood and cognition.

Pharmacological Applications

- Neurological Disorders : The compound shows promise as a pharmacological agent for treating conditions such as depression and anxiety by interacting with neurotransmitter systems.

- Receptor Interactions : Studies have demonstrated that this compound can interact with various biological targets. Its binding affinity suggests that it could modulate receptor activity effectively.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound through various assays:

- Binding Assays : Radiolabeled ligands were used to assess the binding affinity of this compound to specific receptors. Results indicated significant interactions with neurotransmitter receptors.

- Functional Assays : Functional assays evaluated how this compound affects neurotransmitter release and signaling pathways. The findings suggest a modulatory effect on synaptic transmission.

Table 2: Summary of Biological Studies

| Study Type | Focus Area | Findings |

|---|---|---|

| Binding Assays | Receptor Affinity | High affinity for CNS receptors |

| Functional Assays | Neurotransmitter Modulation | Modulates neurotransmitter release |

| In Vivo Studies | Behavioral Effects | Potential effects on mood and cognition in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.